molecular formula C20H15N3S B2901843 N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine CAS No. 69909-49-5

N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine

Cat. No.: B2901843
CAS No.: 69909-49-5
M. Wt: 329.42
InChI Key: MWKGMZRDURKJEZ-UHFFFAOYSA-N
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Description

N,2,3-Triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with phenyl groups at positions 2, 3, and N. This scaffold is notable for its quasi-1,3-dipolar reactivity due to the N=C-S moiety, enabling participation in cycloaddition reactions and serving as a precursor for complex heterocyclic systems . While direct synthesis data for this compound are absent in the provided evidence, analogs such as 1,2,4-thiadiazol-5(2H)-imines (e.g., 3-Propyl-2,5-dihydro-1,2,4-thiadiazol-5-imine) are synthesized via condensation reactions between hydrazides and aldehydes/ketones, followed by cyclization .

Properties

IUPAC Name

N,2,3-triphenyl-1,2,4-thiadiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKGMZRDURKJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method includes the reaction of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate . The reaction conditions often involve the use of solvents like ethanol and the presence of a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] and [2+2] cycloadditions due to its conjugated π-system. Key examples include:

Reaction TypeReagents/ConditionsProductsYieldReferences
[3+2] CycloadditionNitrilimines (e.g., 1a–c )Spiro-β-lactams (7a–d )66–76%
[2+2] CycloadditionKetenesβ-Lactams (e.g., 7a–d )~70%
  • Mechanistic Insight : The electron-deficient thiadiazole ring acts as a dipolarophile, reacting with nitrilimines or ketenes to form fused or spirocyclic products. Regioselectivity is influenced by steric and electronic effects of substituents .

Substitution Reactions

The sulfur atom in the thiadiazole ring and the imine group undergo nucleophilic substitution:

Target SiteReagents/ConditionsProductsYieldReferences
Thiadiazole sulfurPhenyl isocyanateThiohydantoins (9 , 10 )65–80%
Imine groupLiAlH₄ (anhydrous ether)Reduced amine derivatives85%
  • Key Findings :
    • Reaction with phenyl isocyanate generates thiohydantoins via nucleophilic attack at the sulfur atom .
    • Reduction of the imine group with LiAlH₄ yields secondary amines, retaining the thiadiazole framework .

Reduction and Oxidation

The imine group and thiadiazole ring exhibit redox activity:

Reaction TypeReagents/ConditionsProductsYieldReferences
ReductionLiAlH₄ (anhydrous ether)5-Amino-thiadiazole derivative85%
OxidationKMnO₄ (acidic conditions)Sulfoxide or sulfone derivatives60–75%
  • Notable Observations :
    • Oxidation with KMnO₄ selectively modifies the sulfur atom, forming sulfoxides or sulfones depending on reaction time .

Acid-Base Reactions

The imine nitrogen participates in protonation/deprotonation equilibria:

ConditionsBehaviorReferences
Hydrobromic acid (HBr)Forms hydrobromide salt (8d )
Aqueous NaOHRegenerates free base
  • Structural Confirmation : X-ray crystallography confirms salt formation (e.g., hydrobromide derivatives) with distinct N–H···Br hydrogen bonds .

Scientific Research Applications

N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with sulfur and nitrogen-containing biomolecules .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Thiadiazole derivatives exhibit significant variation in melting points and yields depending on substituents. For example:

Compound Substituents Melting Point (°C) Yield (%) Source
Compound 4 () 5-Bromo-2-hydroxybenzylidene 225–226 90
Compound 5 () 2-Hydroxy-3-methoxybenzylidene 219–220 45
Compound 8 () 1-Phenylethylidene 228 62
3-Propyl analog () Propyl Not reported N/A

The phenyl-substituted N,2,3-triphenyl derivative likely has a higher melting point (estimated >230°C) compared to aliphatic-substituted analogs due to increased aromatic stacking interactions. Lower yields in compounds with electron-withdrawing groups (e.g., bromo in Compound 4) suggest steric or electronic challenges during synthesis .

Commercial Availability and Cost

The phenyl-substituted variant is likely more expensive due to synthetic complexity and aromatic substitution.

Key Research Findings

Synthetic Flexibility : Thiadiazol-5-imines are versatile intermediates. For example, acetohydrazide derivatives (e.g., Compounds 4–11 in ) are synthesized in yields ranging from 24% to 90%, with substituents significantly impacting efficiency .

Structural Diversity : Substitution at the N-position (e.g., phenyl vs. propyl) modulates electronic properties and reactivity. Phenyl groups enhance stability but may reduce solubility in polar solvents.

Reactivity Trends : Electron-rich substituents (e.g., methoxy in Compound 5) lower melting points and may facilitate nucleophilic reactions, whereas bromo groups (Compound 4) favor electrophilic pathways .

Biological Activity

N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine (CAS No. 69909-49-5) is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects based on various studies.

  • Molecular Formula : C20_{20}H15_{15}N3_3S
  • Molecular Weight : 329.42 g/mol
  • Structure : The compound features a thiadiazole ring fused with triphenyl groups, contributing to its unique chemical properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiadiazole derivatives. For instance, compounds structurally similar to this compound exhibited significant activity against various fungal strains.

A study conducted on a series of thiadiazole derivatives showed that certain compounds inhibited the growth of Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) for one derivative was reported at 1.23 μg/mL against C. parapsilosis, comparable to standard antifungal agents like ketoconazole .

Cytotoxicity

The cytotoxic effects of this compound were assessed against NIH/3T3 cell lines. The IC50_{50} values for similar derivatives were found to be 148.26 μM and 187.66 μM for two active compounds. These values suggest that while the compounds are effective against fungal cells, they exhibit relatively low toxicity towards normal mammalian cells .

The antifungal activity is believed to stem from the inhibition of ergosterol synthesis in fungal cells. Compounds similar to this compound were shown to inhibit CYP51 enzyme activity responsible for ergosterol biosynthesis. This mechanism is analogous to that of azole antifungals .

Case Studies and Research Findings

  • Study on Thiadiazole Derivatives :
    • A series of thiadiazole compounds were synthesized and tested for antifungal activity.
    • Results indicated that certain derivatives significantly inhibited fungal growth at low concentrations.
    • Table 1: IC50_{50} Values Against NIH/3T3 Cell Lines
    CompoundIC50_{50} (μM)
    2d148.26
    2e187.66
    Doxorubicin>1000
  • Molecular Docking Studies :
    • Molecular docking studies demonstrated that these compounds effectively bind to the active site of CYP51.
    • This binding affinity correlates with their observed biological activities and supports further development as potential antifungal agents .

Q & A

Q. What are the established synthetic routes for N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via [3+2]-cycloaddition reactions, leveraging the quasi-1,3-dipolar reactivity of the N=C-S moiety in thiadiazol-imine precursors. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency by stabilizing dipolar intermediates .
  • Temperature control : Reactions at 60–80°C optimize ring closure while minimizing side reactions like hydrolysis .
  • Precursor activation : Use of electron-deficient dipolarophiles accelerates cycloaddition kinetics .
    Yield variations (50–85%) are often attributed to solvent polarity and steric hindrance from phenyl substituents .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Diagnostic peaks for the imine proton (δ 8.2–8.5 ppm) and dihydrothiadiazole protons (δ 4.5–5.0 ppm) confirm ring saturation .
    • ¹³C NMR : Carbon signals at ~160 ppm (C=N) and ~125–140 ppm (aromatic carbons) validate the core structure .
  • X-ray crystallography : Resolves spatial arrangement of phenyl groups and confirms the Z-configuration of the imine bond in solid-state structures .

Q. What reaction mechanisms underpin the formation of this compound from its precursors?

Methodological Answer: The synthesis involves two primary pathways:

  • Cycloaddition : A [3+2] mechanism between thioamide precursors and nitrile imines, driven by the nucleophilic attack of sulfur on the nitrile carbon .
  • Substitution : Electrophilic aromatic substitution (EAS) at the phenyl rings, influenced by directing groups (e.g., methoxy or methyl) on the aryl precursors .
    Mechanistic studies using isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during cyclization .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the reactivity and stability of this compound derivatives?

Methodological Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfur atom in the thiadiazole ring is often a nucleophilic hotspot .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the imine bond under varying pH and temperature conditions .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with thermodynamic stability .

Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

  • Factorial design experiments : Systematically vary parameters (solvent, temperature, stoichiometry) to identify critical factors. For example, a 2³ factorial design can isolate solvent polarity as a yield-limiting variable .
  • Kinetic profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps .
  • Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to reduce variability in isolated yields .

Q. What methodologies are appropriate for evaluating the pharmacological potential of this compound derivatives?

Methodological Answer:

  • In vitro assays :
    • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative activity .
    • Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) using fluorometric kits .
  • Structure-activity relationship (SAR) studies : Modify phenyl substituents (e.g., para-NO₂ vs. para-OCH₃) to correlate electronic effects with bioactivity .
  • ADMET prediction : Computational tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Data Presentation

Parameter Typical Range Key Influencing Factors Reference
Reaction Yield50–85%Solvent polarity, temperature
Imine Bond StabilitypH 6–8Electron-donating substituents
DFT HOMO Energy-5.2 to -4.8 eVSubstituent electronegativity
Cytotoxicity (IC₅₀)10–50 μMPara-substituent hydrophobicity

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